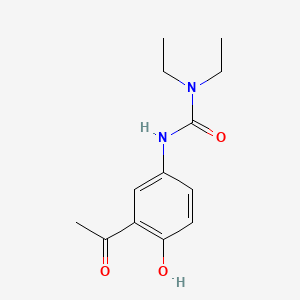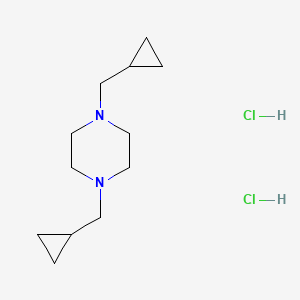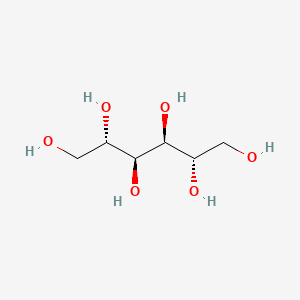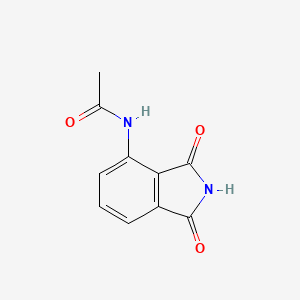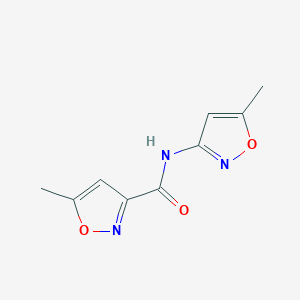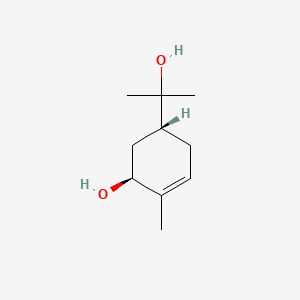
Cyclo(tyrosylarginyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(tyrosylarginyl), also known as cyclo(Tyr-Arg), is a cyclic dipeptide composed of tyrosine and arginine. It has gained attention in recent years due to its potential therapeutic applications in various fields of science, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of Cyclo(tyrosylarginyl)(Tyr-Arg) is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In the brain, it has been shown to activate the Akt and ERK pathways, which are involved in the regulation of cell survival and growth. In the cardiovascular system, it has been shown to inhibit the activity of ACE, which leads to the dilation of blood vessels and the reduction of blood pressure. In the immune system, it has been shown to modulate the activity of cytokines, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Cyclo(Tyr-Arg) has been shown to have various biochemical and physiological effects in the body. In the brain, it has been shown to reduce the size of brain lesions and improve neurological function in animal models of stroke and traumatic brain injury. In the cardiovascular system, it has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In the immune system, it has been shown to reduce the production of pro-inflammatory cytokines and improve immune function in animal models of inflammation.
実験室実験の利点と制限
Cyclo(Tyr-Arg) has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized using standard peptide synthesis techniques and purified using HPLC. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of Cyclo(tyrosylarginyl)(Tyr-Arg), including the development of new synthesis methods, the identification of its molecular targets, and the evaluation of its therapeutic potential in various disease models. Additionally, there is a need for more studies to elucidate its mechanism of action and to optimize its pharmacological properties. Overall, Cyclo(tyrosylarginyl)(Tyr-Arg) has great potential as a therapeutic agent in various fields of science, and further research is needed to fully understand its properties and applications.
合成法
Cyclo(Tyr-Arg) can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound amino acid as a starting material, while solution-phase peptide synthesis involves the use of a free amino acid. Both methods require the activation of the carboxyl group of the amino acid and the protection of the side chains of the amino acids to prevent unwanted reactions. After the synthesis is complete, the peptide is cleaved from the resin or purified from the solution using various techniques, including high-performance liquid chromatography (HPLC).
科学的研究の応用
Cyclo(Tyr-Arg) has been extensively studied for its potential therapeutic applications in various fields of science. In medicine, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In biochemistry, it has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. In pharmacology, it has been shown to modulate the activity of opioid receptors, which are involved in the regulation of pain.
特性
IUPAC Name |
2-[3-[(2R,5R)-5-[(4-hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c16-15(17)18-7-1-2-11-13(22)20-12(14(23)19-11)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPZSTOWKCRDSF-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CCCN=C(N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CCCN=C(N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(tyrosylarginyl) | |
CAS RN |
81205-31-4 |
Source


|
| Record name | Cyclo(tyrosylarginyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081205314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

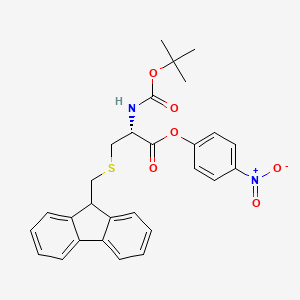
![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)
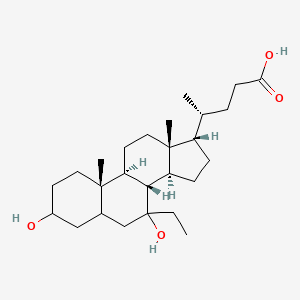
![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
